tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 5-chloropyrimidin-2-yloxy substituent. This structure is commonly utilized in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, particularly kinase inhibitors or modulators of signaling pathways. The Boc group enhances solubility and stability during synthesis, while the chloropyrimidine moiety offers a reactive site for further functionalization, such as cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZAMLIZDUEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126037 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-22-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Attachment of the 5-Chloropyrimidin-2-yloxy Group: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 5-chloropyrimidine-2-ol in the presence of a base to form the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Various derivatives depending on the nucleophile used.
Hydrolysis Products: Piperidine derivatives and carbon dioxide.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties
-
Neurological Studies
- Given its piperidine structure, this compound is of interest in the study of neurological disorders. It has been investigated for potential neuroprotective effects and its ability to modulate neurotransmitter systems, which could lead to applications in treating conditions such as depression and anxiety .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. Modifications to the pyrimidine ring can enhance biological activity and selectivity against specific targets.
Example Synthesis Route:
- Starting Materials : Piperidine, chloropyrimidine derivative.
- Reagents : Base (e.g., sodium hydride), solvents (e.g., DMF).
- Procedure : React the piperidine with the chloropyrimidine under controlled conditions to form the desired ester.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry detailed the synthesis of various derivatives of this compound, assessing their anticancer properties in vitro. The results indicated that certain modifications enhanced potency against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against resistant strains of bacteria. The findings support further exploration into this class of compounds as potential therapeutic agents in combating antibiotic resistance .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The 5-chloropyrimidin-2-yloxy group is particularly important for its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 5-chloro substituent in the target compound offers a balance between reactivity and steric bulk, making it preferable for nucleophilic aromatic substitution compared to bulkier bromine analogs (e.g., 374.2 g/mol bromopyrimidine derivative) .
- Heterocycle Impact : Pyrimidine-based analogs (e.g., ) exhibit enhanced π-π stacking interactions in biological targets compared to pyridine derivatives (e.g., ), which may influence binding affinity in enzyme inhibition.
- Functional Group Diversity : The isoxazole-carboxamide derivative (297.3 g/mol) demonstrates tailored selectivity for TLRs, highlighting how substituent modifications redirect biological activity .
Biological Activity
Overview
tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula . It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a ligand that interacts with specific receptors and enzymes in various metabolic pathways. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound primarily involves its interaction with molecular targets, notably:
- Enzymes : The compound can inhibit or activate enzymes involved in metabolic pathways, potentially influencing various physiological processes.
- Receptors : It acts as a ligand for receptors, modulating signal transduction pathways. Notably, it has been linked to the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion.
Biological Activity Data
Recent studies have highlighted the compound's efficacy in various biological assays. Below is a summary of key findings:
Case Studies
- GPR119 Activation :
- Antiviral Properties :
Comparative Analysis
Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds. The following table summarizes the differences:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Different chloropyrimidine substitution | Moderate GPR119 agonism | Less potent than tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine |
| tert-butyl 4-(5-chloropyrimidin-2-yloxy)-2-methylpiperazine-1-carboxylate | Methyl substitution on piperazine ring | Similar GPR119 activity | Varying selectivity profiles |
Q & A
Q. How can the synthesis of tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Reaction Conditions : Use dichloromethane (CH₂Cl₂) as a solvent with catalytic DMAP (4-dimethylaminopyridine) and DIPEA (N,N-diisopropylethylamine) to facilitate coupling .
- Purification : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate from 8:1 to 4:1) achieves >99% purity. Yields up to 80% are reported under optimized conditions .
- Critical Parameters : Control reaction temperature (0°C to room temperature) and stoichiometric ratios to minimize side products.
Q. What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight. For example, m/z 243 [M+H-100]+ corresponds to the loss of the tert-butyl group .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 8.5–9.0 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths/angles .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation) impact biological activity in derivatives of this compound?
Methodological Answer:
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine ring to enhance binding affinity. For example, trifluoromethyl derivatives show improved Toll-like receptor 7 (TLR7) agonist activity .
- Synthetic Strategy : Use Suzuki-Miyaura coupling to attach boronate esters (e.g., tetramethyl dioxaborolan) for diversification .
- Biological Testing : Assay modified compounds for IC₅₀ values in target pathways (e.g., TLR7 activation).
Q. How can crystallographic techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement : SHELXL refines structures with anisotropic displacement parameters. Validate using R-factors (R₁ < 0.05 for high-quality data) .
- Case Study : For piperidine-carboxylate derivatives, SHELXPRO interfaces with molecular visualization tools to analyze torsion angles and hydrogen bonding .
Q. How to address contradictory solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Experimental Design : Use shake-flask method with HPLC quantification.
- Findings : The compound shows low solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (~10 mg/mL). Contradictions arise from crystallinity variations—amorphous forms dissolve faster than crystalline .
- Mitigation : Use sonication or co-solvents (e.g., PEG-400) to enhance dispersion.
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., pyrimidine C-2 position).
- Molecular Dynamics (MD) : Simulate solvation effects in THF or acetonitrile to model reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
